molecular formula C7H4BrNO2 B1335019 5-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 65685-50-9

5-Bromobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1335019
CAS No.: 65685-50-9
M. Wt: 214.02 g/mol
InChI Key: XLPXBJYNYXPQAO-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]isoxazol-3(2H)-one is a useful research compound. Its molecular formula is C7H4BrNO2 and its molecular weight is 214.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones Isoxazolone derivatives, such as 5-Bromobenzo[d]isoxazol-3(2H)-one, are significant due to their biological and medicinal properties. These compounds are excellent intermediates for synthesizing various heterocycles and undergo numerous chemical transformations. A synthesis method involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. The study emphasizes the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones using K2CO3 as a catalyst due to its cost-effectiveness, environmental friendliness, and safety. The reaction conditions are optimized for various aromatic and heteroaromatic aldehydes, showing good to very good yields. Some compounds synthesized through this method are novel and reported for the first time (Laroum et al., 2019).

Anticancer Properties

Isoxazoline Containing Natural Products as Anticancer Agents Isoxazolines, including this compound, are highlighted for their anticancer properties. These nitrogen and oxygen-containing heterocycles are part of the azoles family, which has gained importance in medicinal chemistry. The review focuses on isoxazoline derivatives found in natural sources, their isolation, and uses as anticancer agents. It also covers synthetic pathways to obtain these compounds, their structure-activity relationship, and the influence of stereochemical aspects on anticancer activity. This insight could significantly benefit the scientific community in developing novel anticancer drugs (Kaur et al., 2014).

Safety and Hazards

5-Bromobenzo[d]isoxazol-3(2H)-one is classified under GHS07. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

As 5-Bromobenzo[d]isoxazol-3(2H)-one is primarily used for research and development , its future directions would likely involve further studies to explore its properties and potential applications.

Properties

IUPAC Name

5-bromo-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPXBJYNYXPQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215906
Record name 1,2-Benzisoxazol-3(2H)-one, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65685-50-9
Record name 1,2-Benzisoxazol-3(2H)-one, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065685509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisoxazol-3(2H)-one, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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